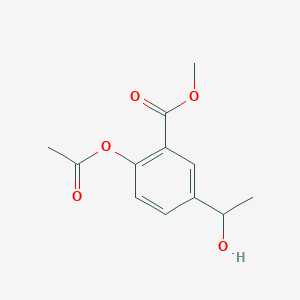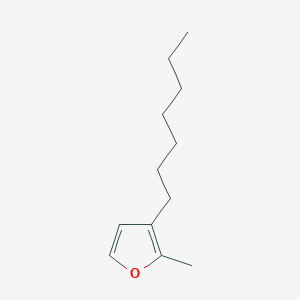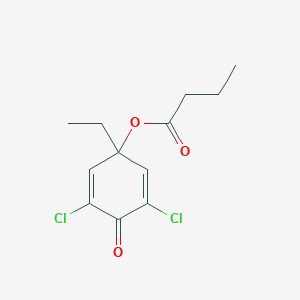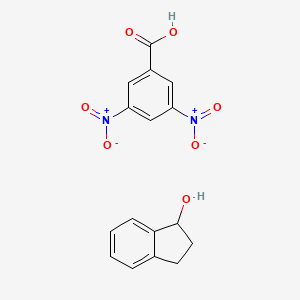
Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an acetyloxy group and a hydroxyethyl group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate typically involves the esterification of 2-hydroxy-5-(1-hydroxyethyl)benzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(acetyloxy)-5-(1-carboxyethyl)benzoic acid.
Reduction: Formation of 2-(acetyloxy)-5-(1-hydroxyethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(hydroxy)-5-(1-hydroxyethyl)benzoate: Lacks the acetyloxy group, which may result in different chemical reactivity and biological activity.
Methyl 2-(acetyloxy)-5-(1-methoxyethyl)benzoate: Contains a methoxyethyl group instead of a hydroxyethyl group, which may affect its solubility and interaction with target molecules.
Uniqueness
Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate is unique due to the presence of both acetyloxy and hydroxyethyl groups, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
61414-19-5 |
|---|---|
Formule moléculaire |
C12H14O5 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
methyl 2-acetyloxy-5-(1-hydroxyethyl)benzoate |
InChI |
InChI=1S/C12H14O5/c1-7(13)9-4-5-11(17-8(2)14)10(6-9)12(15)16-3/h4-7,13H,1-3H3 |
Clé InChI |
QUZZVZVEXAQDOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)OC(=O)C)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)




![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)
![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)

![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)

